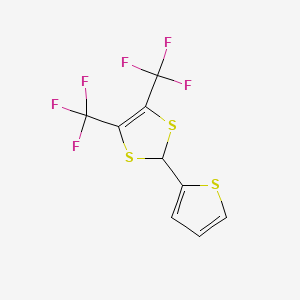
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) is a complex organosulfur compound characterized by the presence of disulfide and thioamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) typically involves the coupling of thiols with disulfides. One common method is the reaction of thiols with 1-chlorobenzotriazole, which forms benzotriazolated thiols. These intermediates then react with another thiol to form the desired disulfide compound . This method is advantageous as it avoids the use of toxic and harsh oxidizing agents.
Industrial Production Methods
Industrial production of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) often employs large-scale synthesis techniques that ensure high yield and purity. The process involves the use of organophosphorus sulfenyl bromide as an activating agent, which facilitates the formation of unsymmetrical disulfides under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides and sulfinamides.
Reduction: Thiols.
Substitution: Various substituted thioamides and disulfides.
Aplicaciones Científicas De Investigación
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of redox biology and protein folding due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate redox states.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages
Mecanismo De Acción
The mechanism of action of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) involves its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then participate in further chemical reactions. This redox capability is crucial in biological systems where disulfide bonds play a role in protein structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, which are used in various pharmaceutical applications.
Sulfinamides: Similar to sulfonamides but with a sulfinyl group, used in organic synthesis.
Disulfides: Compounds with disulfide bonds, commonly found in proteins and used in redox biology .
Propiedades
| 92593-36-7 | |
Fórmula molecular |
C2H4N2S4Te |
Peso molecular |
311.9 g/mol |
Nombre IUPAC |
carbamothioylsulfanyltellanyl carbamodithioate |
InChI |
InChI=1S/C2H4N2S4Te/c3-1(5)7-9-8-2(4)6/h(H2,3,5)(H2,4,6) |
Clave InChI |
NJWUMLMAYBUQJR-UHFFFAOYSA-N |
SMILES canónico |
C(=S)(N)S[Te]SC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


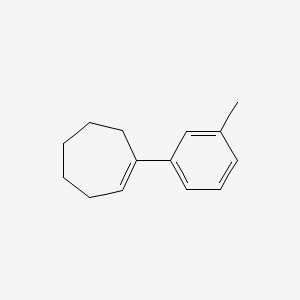
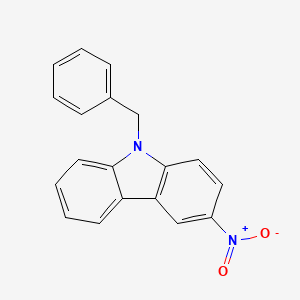
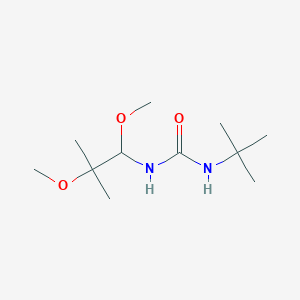
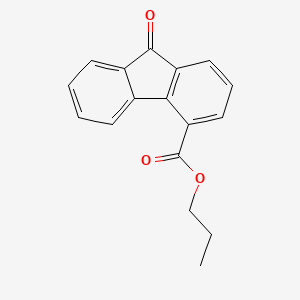
![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
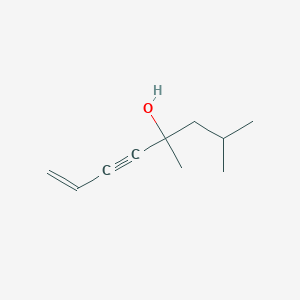

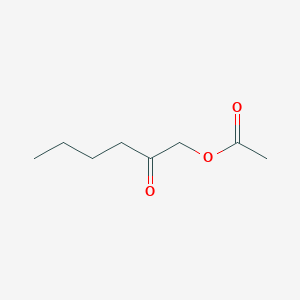
![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
